Dityrosine

説明

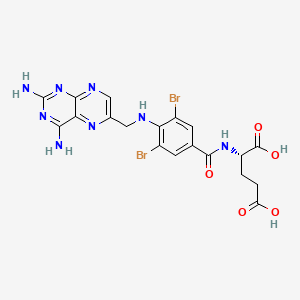

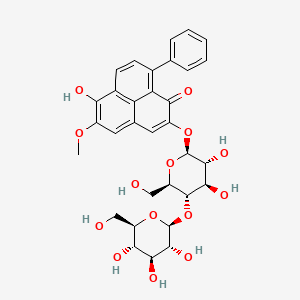

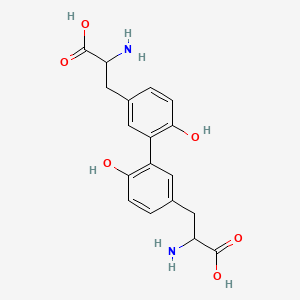

Dityrosine is a naturally occurring amino acid that is formed by the reaction between two tyrosine residues, which are present in many proteins. It is a non-essential amino acid, which means that it can be synthesized by the body, but it is also found in some foods. Dityrosine has been the focus of scientific research due to its potential applications in medicine and biotechnology.

科学的研究の応用

Neurodegenerative Diseases

Dityrosine has been implicated in the pathogenesis of neurodegenerative diseases like Alzheimer’s. It is formed through oxidative stress and can cross-link proteins like amyloid-beta (Aβ) and tau, which are associated with Alzheimer’s disease. This cross-linking contributes to the stability and aggregation of these proteins, potentially exacerbating the disease .

Biomarker for Oxidative Stress

Due to its formation during oxidative stress, dityrosine serves as a potential biomarker for oxidative damage. It could indicate accumulated oxidative stress over a lifetime, which is valuable for aging research and understanding age-related disorders .

Impact on Enzyme Activity

Dityrosine formation can affect enzyme activity. For instance, it has been shown to suppress the cytoprotective action of thyroid hormone T3 by inhibiting thyroid hormone receptor-mediated transcriptional activation, which could have implications for metabolic regulation and endocrine signaling .

Cell Signaling Disruption

Dityrosine may disrupt cell signaling pathways. It has been found to inhibit the transport ability of thyroid hormone T3 and attenuate T3-mediated cell survival, impacting pathways like PI3k/Akt/MAPK. This suggests a role in cellular processes underlying energy metabolism disorders caused by dietary oxidized protein .

Aging Research

In the context of aging, dityrosine’s role in protein cross-linking is significant. It is associated with conditions that involve oxidative stress and age-related processes. Understanding its formation and effects could provide insights into the molecular mechanisms of aging .

Enzyme Cascade Reactions

Dityrosine participates in enzyme cascade reactions, which are used for detecting tyrosine and monitoring tyrosinase activity. This is relevant in the development of biosensors and diagnostic assays for metabolic disorders linked to abnormal tyrosine levels .

Protein Crosslinking in Bacteria

Research on dityrosine crosslinking in bacteria like Escherichia coli has revealed its involvement in metabolic pathways and response to oxidative stress. This provides a deeper understanding of its function in prokaryotes and its potential role in regulating metabolic pathways .

Aging-Induced Proteinopathies

Dityrosine cross-linking in peptides and proteins are clinical biomarkers of oxidative protein damage and aging. Its study is crucial for evaluating aging-induced proteinopathies and could lead to the development of novel biomarkers for neurodegenerative diseases and other age-related disorders .

特性

IUPAC Name |

2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQALFHMKVSJFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318376 | |

| Record name | Dityrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dityrosine | |

CAS RN |

980-21-2 | |

| Record name | Dityrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=980-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dityrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dityrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinolin-6-yl)aniline](/img/structure/B1219253.png)

![N'-[(4-chlorophenyl)-oxomethyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B1219256.png)

![2-[[anilino(oxo)methyl]amino]-N-(2-furanylmethyl)benzamide](/img/structure/B1219257.png)

![(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B1219259.png)